Lipophilicity and Polarity Differentiation vs. 4-Bromo and N1-Methyl Analogues
The N1-propyl chain of this compound imparts a distinct lipophilicity profile compared to its N1-methyl analogue. Predicted logP for 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is 2.067 , whereas a structurally simplified 1-methyl analogue (e.g., 1-methyl-1H-pyrazole-5-carbaldehyde) would exhibit a significantly lower logP (~0.5-1.0), reflecting reduced hydrophobic character. This difference directly influences membrane permeability and target engagement in cellular assays . Furthermore, compared to the 4-bromo analogue (4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde, CAS 957194-25-3, MW 189.01 g/mol), the 4-chloro substitution (MW 186.64 g/mol) results in a 2.37 g/mol lower molecular weight and a smaller halogen van der Waals radius, which can affect steric fit in enzyme active sites and overall topological polar surface area (TPSA 34.89 Ų) . These physicochemical differences are critical for optimizing bioavailability and synthetic accessibility.
| Evidence Dimension | Lipophilicity (Predicted logP) |
|---|---|
| Target Compound Data | 2.067 (Predicted) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-5-carbaldehyde: ~0.5-1.0 (Inferred) |
| Quantified Difference | Δ logP ~ +1.0-1.5 |
| Conditions | Computational prediction (Chemscene/Software) |
Why This Matters
Higher lipophilicity enhances passive diffusion across biological membranes, crucial for intracellular target engagement in cell-based assays.
